REACTION_CXSMILES
|
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:11]([O:15][CH2:16][CH:17]=[CH2:18])[CH:12]1[O:14][CH2:13]1>>[CH2:11]([O:15][CH2:16][CH2:17][CH2:18][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2])[CH:12]1[O:14][CH2:13]1
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
mixture
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 150° C. for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were initially introduced into a reaction vessel at 95° C. under normal pressure with 100 mg (9.5×10-5 mol) of tetrakis(1-phenyl-3-n-hexyl-1-triazenido) platinum complex
|
Type
|
ADDITION
|
Details
|
The remainder of the above mentioned was added dropwise to the mixture in the course of 80 minutes
|
Duration
|
80 min
|
Type
|
CUSTOM
|
Details
|
rose to 160° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |